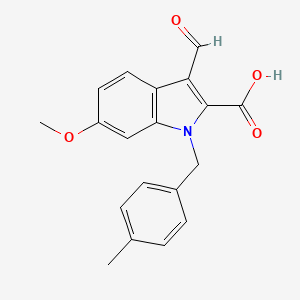![molecular formula C14H19ClN4O2 B1392622 1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride CAS No. 1242866-39-2](/img/structure/B1392622.png)
1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride
説明
“1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound. It contains a pyrrolo[2,1-f][1,2,4]triazine scaffold, which is an integral part of several kinase inhibitors and nucleoside drugs .
Molecular Structure Analysis
The molecular formula of this compound is C14H19ClN4O2 and it has a molecular weight of 310.78 g/mol. It contains a pyrrolo[2,1-f][1,2,4]triazine scaffold, which is a fused heterocycle .科学的研究の応用
Triazine Derivatives and Biological Significance
Triazines, including 1,2,4-triazine derivatives, are notable for their presence in medicinal chemistry. These compounds exhibit a wide spectrum of biological activities and have been synthesized and evaluated in various models. Triazines have demonstrated significant pharmacological activities as antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. This diversity makes the triazine nucleus an interesting core moiety for drug development (Verma, Sinha, & Bansal, 2019).
Synthesis and Environmental Presence
1,2,4-triazines are well-known compounds, and their synthesis and properties have been extensively documented in the literature. Their abundance in scientific literature is due to their diverse applications and the wide range of aspects they cover, from eco-friendly synthesis to environmental presence and impact (Rani & Kumari, 2020).
Molecular Interaction and Reaction Mechanism
The molecular interactions and reaction mechanisms of compounds like 1,2,4-triazine are complex and significant in the field of chemistry. For instance, the nucleophilic aromatic substitution of the nitro-group in compounds like piperidine with 1,2,4-trinitrobenzene has been studied, revealing interesting kinetics and reaction pathways, which are crucial for understanding chemical reactivity and designing new compounds (Pietra & Vitali, 1972).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including piperidine-4-carboxylic acid derivatives, are known to inhibit microbial biocatalysts at concentrations below the desired yield and titer, which is significant in the field of biorenewable chemicals. Understanding these inhibitory mechanisms is essential for engineering robust strains for industrial applications (Jarboe, Royce, & Liu, 2013).
作用機序
Target of Action
It is known that similar compounds with a pyrrolo[2,1-f][1,2,4]triazine scaffold are often used to target kinases in cancer therapy . Kinases are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer .
Mode of Action
Kinase inhibitors, which this compound may be, work by binding to the kinase and preventing it from phosphorylating other proteins, thereby disrupting the signaling pathways that drive cancer growth .
Biochemical Pathways
Kinase inhibitors generally affect signaling pathways involved in cell growth and proliferation . By inhibiting these pathways, they can slow or stop the growth of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have significant effects at doses ranging from 10 to 50 mg/kg , suggesting good bioavailability.
Result of Action
Kinase inhibitors can lead to the death of cancer cells by disrupting the signaling pathways they rely on for growth and proliferation .
生化学分析
Biochemical Properties
1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. Additionally, it can interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream effects. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, it can alter gene expression and cellular metabolism. For instance, it has been shown to reduce the immobility time in mouse tail suspension tests, indicating its potential impact on neuronal cells and behavior . Additionally, it can affect cellular proliferation and apoptosis, making it a valuable tool in cancer research.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit enzyme activity by occupying the active site and preventing substrate binding. It can also activate certain pathways by binding to regulatory proteins and inducing conformational changes. These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling cascades that influence transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic effects, such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular changes. These findings highlight the importance of dose optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may retain or alter the compound’s activity. The compound’s interaction with metabolic enzymes can also influence metabolic flux and metabolite levels, impacting overall cellular metabolism. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its bioavailability and activity. These factors play a critical role in determining the compound’s therapeutic potential and efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific organelles, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. Its localization can influence its interactions with biomolecules and its overall biochemical effects. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization may impact cellular energy metabolism .
特性
IUPAC Name |
1-(4-ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2.ClH/c1-2-12-15-16-13(11-4-3-7-18(11)12)17-8-5-10(6-9-17)14(19)20;/h3-4,7,10H,2,5-6,8-9H2,1H3,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPBZAHWTLKSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(C2=CC=CN21)N3CCC(CC3)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid](/img/structure/B1392542.png)
![6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1392543.png)
![3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B1392546.png)


![1-[(2-Ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1392552.png)
![4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B1392553.png)

![1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392556.png)
![3-({4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}methyl)-4-methoxybenzaldehyde](/img/structure/B1392560.png)

